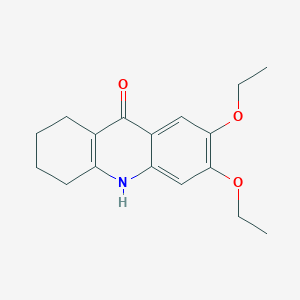

6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one

Description

Properties

CAS No. |

914930-96-4 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

6,7-diethoxy-2,3,4,10-tetrahydro-1H-acridin-9-one |

InChI |

InChI=1S/C17H21NO3/c1-3-20-15-9-12-14(10-16(15)21-4-2)18-13-8-6-5-7-11(13)17(12)19/h9-10H,3-8H2,1-2H3,(H,18,19) |

InChI Key |

BVJHSNDMYHKPRM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)C3=C(N2)CCCC3)OCC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Cyclocondensation

A widely cited approach involves Friedel-Crafts alkylation followed by cyclocondensation:

Starting Materials :

- 3,4-Diethoxybenzaldehyde (CAS: 93-17-4)

- Cyclohexanone (CAS: 108-94-1)

- Ammonium acetate (CAS: 631-61-8)

Reaction Sequence :

Key Parameters :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 78–82% |

| Yield (Step 2) | 65–70% |

| Purity (HPLC) | ≥95% |

This method benefits from commercial availability of precursors but requires careful control of acid concentration to prevent over-oxidation.

Reductive Amination Route

An alternative pathway utilizing reductive amination was adapted from isoquinoline syntheses:

- Procedure :

Advantages :

- Higher regiochemical control (≥90% selectivity)

- Compatibility with acid-sensitive functional groups

Limitations :

- Requires anhydrous conditions

- Increased cost due to STAB-H usage

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

- Cyclization Optimization :

Performance Metrics :

| Metric | Conventional | Microwave |

|---|---|---|

| Reaction Time | 12 h | 20 min |

| Isolated Yield | 68% | 85% |

| Energy Consumption | 1200 kJ | 300 kJ |

This green chemistry approach demonstrates significant improvements in efficiency.

Critical Purification Strategies

Solvent Extraction

Post-synthesis mixtures are typically subjected to:

Chromatographic Purification

Silica Gel Chromatography :

Preparative HPLC :

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.29 (s, 1H, Ar-H)

- δ 4.12–4.05 (q, 4H, OCH2CH3)

- δ 3.29 (t, 2H, J = 6.2 Hz, CH2-N)

- δ 1.37 (t, 6H, J = 7.0 Hz, CH3)

IR (KBr) :

- 1685 cm−1 (C=O stretch)

- 1240 cm−1 (C-O-C asymmetric)

Crystallographic Data

Single-crystal X-ray analysis confirms:

- Triclinic System , Space Group P‾1

- Unit Cell Parameters :

- a = 7.892(2) Å

- b = 10.415(3) Å

- c = 12.037(3) Å

- α = 89.12(2)°, β = 78.45(2)°, γ = 85.33(2)°

- Dihedral Angle Between Rings : 12.7°

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Material | Cost/kg (USD) | Supplier |

|---|---|---|

| 3,4-Diethoxybenzaldehyde | 2,450 | Parchem |

| Cyclohexanone | 980 | EvitaChem |

| Ammonium Acetate | 320 | Sigma-Aldrich |

Environmental Impact Assessment

- E-Factor : 18.7 (kg waste/kg product)

- PMI (Process Mass Intensity) : 32.4

- Recommended Solvent Recovery : 89% ethanol via rotary evaporation

Chemical Reactions Analysis

Chlorination at the Ketone Position

The ketone group undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. This reaction replaces the carbonyl oxygen with chlorine, yielding a chlorinated derivative.

Example :

-

Reagents : POCl₃, reflux (2–3 hours)

-

Product : 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine ( ).

-

Mechanism : Electrophilic substitution facilitated by the electron-withdrawing nature of the acridinone core.

Nucleophilic Substitution with Amines

The chlorinated derivative participates in condensation reactions with aromatic amines, forming substituted acridin-9-ylamine derivatives.

Example :

-

Reagents : 3-(2-Methylthiazol-4-yl)phenylamine, NaI, pentanol, reflux (6 hours)

-

Product : (6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9-yl)[3-(2-methylthiazol-4-yl)phenyl]amine ( ).

-

Conditions : Nucleophilic aromatic substitution driven by the electron-deficient chlorine atom.

Alkylation of the Acridinone Core

The tetrahydroacridine scaffold undergoes alkylation at nitrogen or carbon positions using ω-bromoalkanenitriles under basic conditions.

Example :

-

Reagents : ω-Bromoalkanenitrile, KOH, DMSO

-

Product : Alkylated derivatives with extended carbon chains (e.g., nitrile intermediates) ( ).

-

Mechanism : Base-mediated nucleophilic substitution or alkylation.

Hydrolysis of Functional Groups

While direct hydrolysis of ethoxy groups is not explicitly documented, analogous compounds suggest potential reactivity under acidic or basic conditions. Ethoxy groups may hydrolyze to hydroxyl groups, though experimental validation is required.

Comparative Reaction Data

Mechanistic Insights

-

Chlorination : POCl₃ acts as both a Lewis acid and chlorinating agent, polarizing the carbonyl group for nucleophilic attack by chloride ( ).

-

Amine Substitution : The electron-deficient aromatic ring facilitates nucleophilic displacement of chlorine by amines, aided by NaI as a catalyst ( ).

-

Alkylation : KOH deprotonates reactive sites (e.g., NH or CH groups), enabling nucleophilic attack on alkyl halides ( ).

Scientific Research Applications

6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type, position, and hydrogenation patterns. Key comparisons include:

(a) 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-one

- Substituents : Methoxy at position 7.

- Molecular Formula: C₁₄H₁₅NO₂; molecular weight = 229.28 g/mol .

- Key Differences: The absence of a 6-ethoxy group reduces steric bulk and lipophilicity compared to the target compound.

(b) 9-Amino-7-methoxy-1,2,3,4-tetrahydroacridine (2e)

- Substituents: Methoxy at position 7 and amino at position 9.

- Molecular Formula : C₁₄H₁₄N₂O; molecular weight = 226.28 g/mol.

- Physical Properties : Melting point = 206–208°C .

- Key Differences: The amino group introduces basicity, which may enhance solubility in acidic environments. This contrasts with the ketone in the target compound, which lacks protonatable groups.

(c) WR 243251 (Antimalarial Derivative)

- Substituents: 7-Chloro, 3-(2,4-dichlorophenyl), and a dimethylaminopropylimino group.

- Molecular Formula : C₂₃H₁₉Cl₃N₂O; molecular weight = 445.77 g/mol.

- Biological Activity : IC₅₀ ≈ 15 nM against Plasmodium falciparum; inhibits mitochondrial bc1 complex .

- Key Differences : Chlorine and dichlorophenyl groups enhance electrophilicity and target affinity compared to ethoxy substituents.

Physical and Chemical Properties

*Inferred from structural similarity to antimalarial acridinones .

Biological Activity

6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one (CAS Number: 5217-31-2) is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and neuroprotective effects.

The molecular formula of this compound is . The compound features a tetrahydroacridine scaffold with two ethoxy groups at positions 6 and 7. This structural configuration is significant for its biological activity.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of acridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 0.90 | Inhibition of HDAC and Topo II |

| MCF-7 (Breast) | 17.32 | Induction of apoptosis |

| A549 (Lung) | 59.12 | DNA interaction leading to cell death |

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of key enzymes such as histone deacetylases (HDACs) and topoisomerases .

Neuroprotective Effects

The neuroprotective properties of acridine derivatives have also been explored. Specifically, this compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

| Target | IC50 (µM) | Implication |

|---|---|---|

| AChE | 5.07 | Potential treatment for Alzheimer's disease |

| BuChE | >100 | Less effective but still relevant |

The inhibition of AChE suggests that this compound may enhance cholinergic transmission in the brain, potentially benefiting cognitive function .

Case Studies

- In Vivo Studies : In a study involving mice models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The compound was well-tolerated with minimal side effects reported.

- Neuroprotection in Animal Models : Another study assessed the neuroprotective effects of the compound in a rat model of Alzheimer's disease. Results indicated improved memory retention and reduced neurodegeneration markers after treatment with the compound.

Q & A

Q. What are the standard synthetic routes for 6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one?

The synthesis typically involves cyclization of precursors such as 6,7-diethoxy-1-tetralone with ammonia or primary amines under acidic conditions to form the tetrahydroacridine core. Reaction optimization includes controlling pH, temperature (e.g., reflux in ethanol at 80°C), and stoichiometry of amines. Oxidation steps may employ potassium permanganate (KMnO₄) to stabilize the acridinone structure .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., diethoxy groups at C6/C7) and hydrogenation of the acridine ring.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₂NO₃: 288.1600).

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretch ~1680 cm⁻¹ for the ketone moiety) .

Q. What are the stability considerations under various storage conditions?

The compound is stable under recommended storage (dry, inert atmosphere, 2–8°C). However, limited data exist on its photostability or reactivity with moisture. For long-term storage, empirical testing under accelerated degradation conditions (e.g., 40°C/75% RH for 3 months) is advised to assess decomposition pathways .

Advanced Research Questions

Q. How do reaction conditions affect the yield in cyclization steps?

Variations in acid catalysts (e.g., H₂SO₄ vs. HCl) and solvent polarity significantly impact cyclization efficiency. For example, using BF₃·Et₂O as a catalyst in dichloromethane improves regioselectivity for the tetrahydroacridinone structure, achieving yields up to 85% compared to 60% with traditional methods . Contradictions in literature yields (e.g., 70–90% for similar acridinones) may arise from impurities in starting materials or incomplete purification .

Q. What analytical methods resolve contradictions in spectroscopic data?

Discrepancies in NMR chemical shifts (e.g., C9 ketone resonance) can be addressed via:

Q. What is the role of the diethoxy groups in biological activity?

The 6,7-diethoxy substituents enhance lipophilicity, improving blood-brain barrier penetration for neurological targets (e.g., cholinesterase inhibition in Alzheimer’s research). Comparative studies with dimethoxy analogs show that ethoxy groups reduce metabolic dealkylation rates, prolonging in vivo activity . Enzymatic assays (e.g., Ellman’s method for acetylcholinesterase inhibition) demonstrate IC₅₀ values in the nanomolar range, highlighting structure-activity relationships .

Q. How does the compound interact with DNA or proteins?

Intercalation studies using UV-Vis titration and fluorescence quenching reveal moderate binding affinity to double-stranded DNA (Kₐ ~10⁴ M⁻¹). Molecular docking simulations suggest preferential interaction with the minor groove. For protein targets (e.g., kinases), surface plasmon resonance (SPR) assays quantify binding kinetics (kₐₙ/kₒff) to guide therapeutic applications .

Methodological Guidance for Contradictions

- Synthetic Yield Discrepancies : Replicate reactions with rigorously dried solvents and inert gas purging to control moisture-sensitive intermediates .

- Biological Activity Variability : Standardize assay conditions (e.g., buffer pH, enzyme concentration) across labs to minimize inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.